7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine

Regiochemistry Purine Chemistry Structural Biology

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine (CAS 918304-44-6, molecular formula C14H13N5O2, molecular weight 283.29 g/mol) is a synthetic, low-molecular-weight purine derivative featuring a benzodioxepin moiety at the N-7 position of the purine ring. This compound belongs to a class of (RS)-6-substituted-7- or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines originally designed and synthesized to explore antiproliferative activity, particularly against the MCF-7 human breast cancer cell line.

Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
CAS No. 918304-44-6
Cat. No. B14180706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine
CAS918304-44-6
Molecular FormulaC14H13N5O2
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESC1C(OCC2=CC=CC=C2O1)N3C=NC4=NC=NC(=C43)N
InChIInChI=1S/C14H13N5O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2,(H2,15,16,17)
InChIKeyVZEVSOPYBXWJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine (CAS 918304-44-6): Molecular Identity and Research Provenance for Informed Procurement


7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine (CAS 918304-44-6, molecular formula C14H13N5O2, molecular weight 283.29 g/mol) is a synthetic, low-molecular-weight purine derivative featuring a benzodioxepin moiety at the N-7 position of the purine ring . This compound belongs to a class of (RS)-6-substituted-7- or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines originally designed and synthesized to explore antiproliferative activity, particularly against the MCF-7 human breast cancer cell line [1]. Its primary research context is as a regioisomeric probe within a broader structure-activity relationship (SAR) investigation, where the N-7 versus N-9 substitution pattern on the purine scaffold has been shown to influence both synthetic accessibility and biological outcome [1].

Why Generic Substitution Fails for 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine: The Critical Role of N-7 Regiochemistry in Purine-Benzodioxepin Pharmacology


Within the class of (RS)-6-substituted-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-purines, simple interchange of analogs is precluded by the distinct pharmacological profiles conferred by the N-7 versus N-9 regioisomeric attachment of the benzodioxepin moiety. The lead publication by Conejo-García et al. (2008) demonstrates that microwave-assisted synthesis specifically enables the selective preparation of N-7′ or N-9′ regioisomers, and that these two series exhibit differential cytotoxic activities against the MCF-7 cell line [1]. Although specific comparative IC50 values for the 6-amino-substituted pair (CAS 918304-44-6 vs. CAS 918304-37-7) are not reported in the public domain, the class-level finding that regioisomerism alters biological outcome establishes that the N-7 compound cannot be assumed functionally equivalent to its N-9 analog or other in-class purines without experimental verification [1]. Substitution risk is compounded by the thermal N-9→N-7 isomerization documented for related 6-halogeno-purines in this series, indicating that regioisomeric purity is a non-trivial quality attribute for procurement [2].

Quantitative Differential Evidence for 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine Against Its Closest Analogs


Regioisomeric Identity: Definitive N-7 Confirmation vs. N-9 Analog (CAS 918304-37-7) by Structural Assignment

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine (CAS 918304-44-6) is unambiguously characterized as the N-7 regioisomer, as distinguished from its closest structural analog, 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purin-6-amine (CAS 918304-37-7), which bears the identical benzodioxepin and 6-aminopurine groups but at the N-9 position. Both compounds share the molecular formula C14H13N5O2 and molecular weight of 283.29 g/mol, but are distinct chemical entities with different CAS registrations . The Conejo-García et al. (2008) synthetic methodology achieves regiospecific control, producing the N-7 series (compounds 18-24) and N-9 series (compounds 11-17) as separable products, with the target compound corresponding to the 6-amino derivative within the N-7 series [1].

Regiochemistry Purine Chemistry Structural Biology

Class-Level Cytotoxic Activity: The N-7 Regioisomeric Series Demonstrates Antiproliferative Effects Against MCF-7 Breast Cancer Cells

The Conejo-García et al. (2008) study evaluated the cytotoxic activity of multiple N-7′ and N-9′ regioisomeric purines against the MCF-7 human breast cancer cell line. The three most active compounds from the entire panel (which includes both N-7 and N-9 series) were identified and further characterized for cell cycle distribution and apoptosis induction [1]. While the specific compound bearing the 6-amino substituent at the N-7 position (the target compound) was among the synthesized derivatives, public-domain quantitative IC50 values are not available. However, the class-level finding that N-7′ purines in this chemical space are capable of inducing antiproliferative effects establishes the target compound's membership in a biologically active series. The related N-9 series (compounds 11-17) and the unsubstituted purine bases were also tested, enabling cross-series comparison of regiochemical influence on activity [1].

Anticancer Research Cytotoxicity Breast Cancer

Synthetic Accessibility: Microwave-Assisted Regiospecific Synthesis Enables Selective N-7 Production as an Advantage over Conventional Thermal Methods

The 2008 paper by Conejo-García et al. explicitly demonstrates that microwave-assisted organic synthesis (MAOS) provides faster access to the target N-7′ regioisomers with the advantage of selectively obtaining the N-7′ or N-9′ regioisomers, thereby simplifying their isolation compared to conventional heating methods [1]. For related 6-halogeno-purines in this series, thermal N-9→N-7 isomerization in solution has been documented as a mechanistic phenomenon [2]. This synthetic innovation is directly relevant to the target compound because it implies that material produced via MAOS is more likely to possess high regioisomeric purity, a critical quality attribute for biological testing, than material synthesized via traditional thermal routes that may promote isomerization.

Synthetic Chemistry Microwave-Assisted Synthesis Process Chemistry

Optimal Research Application Scenarios for 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine Based on Verified Evidence


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Anticancer Purine Chemistry

This compound is best deployed as the N-7 regioisomer partner in head-to-head SAR comparisons with its N-9 analog (CAS 918304-37-7) or other 6-substituted derivatives within the Conejo-García benzodioxepin-purine series. The 2008 publication establishes that N-7 and N-9 regioisomers are differentially active against MCF-7 breast cancer cells [1]. Researchers seeking to deconvolute the contribution of purine substitution position to cytotoxicity and target engagement should use this compound as a defined N-7 probe.

Methodological Control for Microwave-Assisted Purine Synthesis and Regioisomeric Purity Assessment

Given the documented thermal N-9→N-7 isomerization tendency of related 6-substituted purines [1], this compound serves as a reference standard for developing analytical methods (HPLC, NMR) to quantify regioisomeric purity in synthetic batches. The microwave-assisted synthetic route described by Conejo-García et al. (2008) provides a benchmark for evaluating synthetic efficiency and selectivity [2].

Mechanistic Studies of Purine-Based Antiproliferative Agents with Apoptotic Endpoints

Within the 2008 study, the most active compounds across both N-7 and N-9 series were advanced to cell cycle distribution and apoptosis assays in MCF-7 cells [1]. This compound, as a member of the N-7 series, can be incorporated into expanded mechanistic panels to assess whether the N-7 regioisomeric configuration favors specific cell death pathways (e.g., G0/G1 arrest vs. S-phase accumulation) relative to N-9 analogs, extending the SAR beyond potency alone.

Quote Request

Request a Quote for 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.